10H-phenothiazine 5-oxide
Overview
Description
10H-Phenothiazine 5-oxide is an organic compound with the molecular formula C12H9NOS. It is a derivative of phenothiazine, characterized by the presence of an oxygen atom bonded to the sulfur atom in the phenothiazine ring system.
Mechanism of Action
Target of Action
Phenothiazines, a class of compounds to which 10h-phenothiazine 5-oxide belongs, are known to interact with various biological targets, including neurotransmitter receptors .
Mode of Action
A study on phenothiazine, a related compound, suggests that it can act as an antioxidant in a biological environment in the presence of hydroxyl and hydroperoxyl radicals
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown due to the lack of specific research on this compound. Phenothiazines, in general, are known to affect various biochemical pathways, particularly those involving neurotransmitters . .
Biochemical Analysis
Biochemical Properties
10H-Phenothiazine 5-oxide plays a role in various biochemical reactions. It exhibits high phosphorescence quantum yields, better photochemical and photothermal stabilities, and long-lived emission lifetimes in the solid state
Cellular Effects
Its parent compound, phenothiazine, has been widely used in various technological applications including organic light-emitting diodes, photovoltaic devices, data storage, sensors, and bioimaging due to its excellent photoluminescence properties .
Molecular Mechanism
It is known to exhibit high phosphorescence quantum yields, suggesting it may interact with biomolecules in a way that influences their energy states
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenothiazine 5-oxide typically involves the oxidation of phenothiazine. One common method is the use of hydrogen peroxide as an oxidizing agent. The reaction is carried out in an aqueous medium at room temperature, followed by acidification to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced oxidation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 10H-phenothiazine 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phenothiazine 5,5-dioxide.
Reduction: It can be reduced back to phenothiazine under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the nitrogen and sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, silver oxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation: Phenothiazine 5,5-dioxide.
Reduction: Phenothiazine.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10H-phenothiazine 5-oxide has been extensively studied for its applications in several scientific fields:
Comparison with Similar Compounds
Phenothiazine: The parent compound, lacking the oxygen atom bonded to the sulfur.
Phenothiazine 5,5-dioxide: A further oxidized form of 10H-phenothiazine 5-oxide.
10-Methylphenothiazine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to its specific oxidation state, which imparts distinct redox properties and photoluminescence characteristics. These properties make it particularly valuable in applications requiring precise control of redox behavior and light emission .
Properties
IUPAC Name |
10H-phenothiazine 5-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAFSORWJPSMQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3S2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074471 | |
Record name | 10H-Phenothiazine, 5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207-71-2 | |
Record name | 10H-Phenothiazine, 5-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenothiazine-5-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenothiazine 5-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3554 | |
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Record name | 10H-Phenothiazine, 5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenothiazine-5-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Phenothiazine 5-oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SVJ4R3Y3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 10H-Phenothiazine 5-oxide and what are some of its key spectroscopic characteristics?
A: this compound is an organic compound containing a tricyclic system. Its molecular formula is C12H9NOS and it has a molecular weight of 215.28 g/mol. Spectroscopically, the compound exhibits characteristic peaks in various techniques. For example, research using Raman, infrared, and surface-enhanced Raman spectroscopy, combined with computational methods, has provided detailed vibrational characterizations of the molecule. [] These studies have identified specific vibrational modes associated with different functional groups within the molecule, enabling a deeper understanding of its structure and properties. [] Additionally, UV–Vis spectroscopy reveals absorption bands in the 200-400 nm range, providing insights into the electronic transitions within the molecule. []
Q2: How does the structure of this compound influence its interactions with metal surfaces like silver?
A: Studies utilizing surface-enhanced Raman spectroscopy (SERS) have revealed that this compound interacts with activated silver colloids. [] The observed spectral shifts in SERS compared to normal Raman spectra suggest partial chemisorption of the molecule onto the silver surface. This interaction is likely mediated through the lone pair electrons of the oxygen atom in the sulfoxide group. []
Q3: Are there any notable structural features in the crystal structure of this compound?
A: X-ray crystallography studies have revealed interesting features within the crystal structure of this compound. The sulfoxide oxygen atom exhibits disorder over two positions, indicating a partial inversion of the lone pair at the sulfur atom. [, ] This disorder can influence the molecule's packing and intermolecular interactions within the crystal lattice. Additionally, the crystal structure shows π-π interactions between the aromatic rings of neighboring molecules, further contributing to the overall stability of the crystal. [, ]
Q4: Have any computational studies been conducted on this compound and what insights have they provided?
A: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to study this compound and its derivatives. [, , , ] These studies have provided valuable information about the molecule's electronic structure, vibrational frequencies, and potential energy distributions. [, , , ] For instance, DFT calculations have been used to simulate the UV-Vis spectra of this compound, offering a deeper understanding of its electronic transitions and how they relate to its observed absorption properties. [] Additionally, DFT has been used to investigate the nonlinear optical properties of this compound, revealing its potential for applications in nonlinear optics. []
Q5: What are some of the synthetic routes to obtain this compound and its derivatives?
A: this compound can be synthesized through the oxidation of 10H-phenothiazine. [, ] Different oxidizing agents, such as hydrogen peroxide, can be employed for this transformation. [] The synthesis of optically active 3-substituted derivatives has also been achieved through enantioselective biotransformations. [] These methods offer versatile approaches to access a variety of derivatives with potentially tailored properties.
Q6: What is known about the potential applications of this compound and its derivatives?
A: While the provided research primarily focuses on the fundamental properties and characterization of this compound, its structural features and reported properties suggest potential applications in various fields. For example, the observed nonlinear optical properties, as predicted by DFT calculations, hint at potential applications in optoelectronics and photonics. [] Furthermore, the ability to synthesize optically active derivatives opens avenues for exploring their use in chiral recognition, asymmetric catalysis, and potentially in the development of new pharmaceuticals. []
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